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Compound of Interest

Compound Name: N,N'-bis(3-acetylphenyl)thiourea

Cat. No.: B11958022

Researchers, scientists, and drug development professionals are advised that a
comprehensive search of publicly available scientific literature and crystallographic databases
has revealed no published crystal structure analysis for N,N'-bis(3-acetylphenyl)thiourea.
While the compound, also known as 1,3-bis(3-acetylphenyl)-2-thiourea, is commercially
available (CAS Number: 195525-93-0), its three-dimensional atomic arrangement in the solid
state has not been determined and deposited in accessible databases such as the Cambridge
Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

To provide a representative in-depth technical guide that adheres to the requested format, the
closely related and structurally characterized compound, 3-acetyl-1-phenylthiourea, will be
used as a surrogate. The following sections present a detailed analysis of its crystal structure,
experimental protocols, and molecular interactions, illustrating the type of information that
would be available for the original compound of interest had its structure been publicly
determined.

In-Depth Technical Guide: Crystal Structure
Analysis of 3-Acetyl-1-phenylthiourea

This guide details the synthesis, experimental procedures, and results of the single-crystal X-
ray diffraction analysis of 3-acetyl-1-phenylthiourea, a compound that serves as a valuable
analogue for understanding the structural properties of N-acylthiourea derivatives.

Data Presentation
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The crystallographic data for 3-acetyl-1-phenylthiourea is summarized in the tables below. The

structure was resolved in the monoclinic space group P21/c, with two symmetry-independent
molecules in the asymmetric unit.[1][2][3]

Table 1: Crystal Data and Structure Refinement for 3-Acetyl-1-phenylthiourea[1][2][3]
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Parameter Value
Empirical Formula CoH10N20S
Formula Weight 194.25 g/mol
Temperature 296 K
Wavelength (Mo Ka) 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 10.1911 (2) A
b 22.5480 (4) A
C 8.9736 (2) A
a 90°

B 112.449 (1)°
y 90°

Volume 1905.77 (7) A3
z 8

Calculated Density 1.354 Mg/m3
Absorption Coefficient 0.30 mm—1
F(000) 816

Data Collection

Diffractometer

Bruker Kappa APEXII CCD

Reflections Collected

16643

Independent Reflections

4679 [R(int) = 0.024]

Refinement
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Refinement Method

Full-matrix least-squares on F2

Data / Restraints / Params

4679/0/ 228

Goodness-of-fit on F2

1.05

Final R indices [I>2a()]

R1 =0.045, wR2 =0.129

R indices (all data)

R1 =0.0616, wR2 = 0.1407

Table 2: Selected Hydrogen Bond Geometries

(A, )1

Donor-
Symmetry
H---Accepto D-H H---A D---A D-H---A
Code
r
Intramolecula
N1-H1A---O1 0.86 1.97 2.662 (2) 136
r
Intramolecula
N3-H3A---02 0.86 1.98 2.664 (2) 135
r
, X, -y+1/2,
N1-H1A---O2'" 0.86 2.29 3.1418 (18) 171
z+1/2
N2—-H2A---S2i  0.86 2.51 3.3550 (18) 166 X, -, -Z
. X, -y+1/2, z-
N3-H3A---O1' 0.86 2.42 3.1418 (18) 142 1
N4—-H4A.--S1i  0.86 2.57 3.4150 (18) 168 X, -y, -Z
C18-
) 0.96 2.83 3.594 (3) 137 X, -y, -Z
H18B---S1i

Experimental Protocols

The synthesis of the title compound was achieved through a multi-step one-pot reaction.

« |sothiocyanate Formation: Acetyl chloride (0.1 mol) was added dropwise to a stirred solution

of potassium thiocyanate (KSCN, 0.11 mol) in 50 ml of dry acetone. This in-situ reaction

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3275253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

forms acetyl isothiocyanate.

e Thiourea Synthesis: Aniline (0.1 mol) dissolved in 25 ml of dry acetone was slowly added to
the reaction mixture.

o Reaction and Precipitation: The mixture was refluxed for 5-10 minutes. After reflux, the
mixture was poured into ice-cooled water, which resulted in the formation of a crude
precipitate.

o Crystallization: The crude product was recrystallized from ethyl acetate to yield light green
prisms suitable for X-ray diffraction.

o Data Collection: A single crystal of suitable dimensions (0.35 x 0.25 x 0.22 mm) was
mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296 K using
graphite-monochromated Mo Ka radiation (A = 0.71073 A). A multi-scan absorption
correction was applied using SADABS.

 Structure Solution and Refinement: The structure was solved by direct methods using
SHELXS97 and refined by full-matrix least-squares on F2 using SHELXL97. Hydrogen atoms
were positioned geometrically (C—H = 0.93-0.96 A, N-H = 0.86 A) and refined using a riding
model.

Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions
within the crystal structure of 3-acetyl-1-phenylthiourea.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

Starting Materials
(Acetyl Chloride, KSCN, Aniline)

In-situ formation of
Acetyl Isothiocyanate

Reflux with Aniline
in Acetone

Precipitation in
Ice-Cooled Water

Recrystallization from
Ethyl Acetate

Single Crystals of
3-Acetyl-1-phenylthiourea

Crystal Struv'ure Analysis

X-ray Data Collection
(Bruker APEXII CCD)

l

Structure Solution
(Direct Methods - SHELXS)

l

Structure Refinement
(Full-Matrix Least-Squares - SHELXL)

Final Crystal Structure
and Data

Click to download full resolution via product page

Experimental Workflow for 3-Acetyl-1-phenylthiourea.
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Key Hydrogen Bonding Interactions.

Discussion of the Crystal Structure

The crystal structure of 3-acetyl-1-phenylthiourea reveals two independent molecules in the
asymmetric unit, which differ slightly in their geometric conformation.[1][2] In both molecules,
the acetylthiourea fragment is nearly planar.[1] The dihedral angles between the phenyl ring
and the acetylthiourea moiety are 50.71 (6)° and 62.79 (6)° for the two molecules, respectively.

[2]

A significant feature of the molecular conformation is the presence of an intramolecular N—
H---O hydrogen bond, which forms a stable six-membered ring motif denoted as S(6) in graph-
set notation.[1][2] This interaction occurs between the amide hydrogen and the carbonyl
oxygen atom.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. Molecules
are linked into a one-dimensional polymeric network extending along the direction.[1][2]
Specifically, N—H---S hydrogen bonds link molecules to form cyclic R2z(8) motifs.[1][3]
Furthermore, N—H---:O and N—H---S interactions together create larger R22(12) ring motifs,
contributing to the stability of the crystal lattice.[2] A C—H---S interaction is also observed,
further stabilizing the packing arrangement.[1] The intra- and intermolecular N—H::-O
interactions are part of a three-center hydrogen bond system.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11958022#crystal-structure-analysis-of-n-n-bis-3-
acetylphenyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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